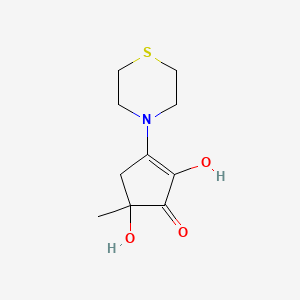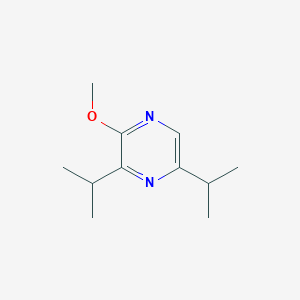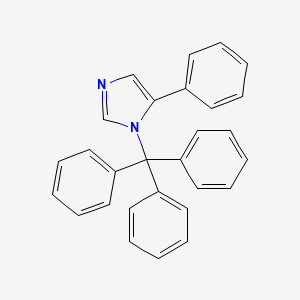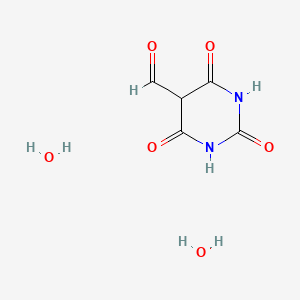silane CAS No. 821799-99-9](/img/structure/B14226192.png)
[(4-Bromophenyl)methyl](triethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)methylsilane is an organosilicon compound with the molecular formula C13H19BrO3Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the field of materials science.
准备方法
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)methylsilane can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with triethoxysilane in the presence of a catalyst such as palladium. The reaction typically takes place under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of (4-Bromophenyl)methylsilane often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The use of continuous flow reactors is also being explored to improve efficiency and scalability.
化学反应分析
Types of Reactions
(4-Bromophenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation Reactions: The triethoxysilane group can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in solvents like acetone or DMF.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used under mild conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in solvents like toluene or THF.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl silanes.
Hydrosilylation Reactions: Products include silane-functionalized alkanes.
Coupling Reactions: Products include biaryl compounds.
科学研究应用
(4-Bromophenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
作用机制
The mechanism of action of (4-Bromophenyl)methylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilane group can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it valuable in surface modification and the creation of hybrid materials.
相似化合物的比较
Similar Compounds
Triethoxysilane: Similar in structure but lacks the bromophenyl group.
3-Aminopropyltriethoxysilane: Contains an amino group instead of a bromophenyl group.
Triethoxy(octyl)silane: Contains an octyl group instead of a bromophenyl group.
Uniqueness
(4-Bromophenyl)methylsilane is unique due to the presence of the bromophenyl group, which imparts specific reactivity and allows for further functionalization. This makes it particularly useful in applications requiring precise control over molecular architecture and surface properties.
属性
IUPAC Name |
(4-bromophenyl)methyl-triethoxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO3Si/c1-4-15-18(16-5-2,17-6-3)11-12-7-9-13(14)10-8-12/h7-10H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGVDBZZXXMCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC1=CC=C(C=C1)Br)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30838914 |
Source


|
| Record name | [(4-Bromophenyl)methyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30838914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821799-99-9 |
Source


|
| Record name | [(4-Bromophenyl)methyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30838914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)


![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)


![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
